2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide
Descripción
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. The structure includes a 3-benzyl group at the triazole ring and a thioether linkage at the 7-position of the pyrimidine, coupled to an N-cyclopentylacetamide moiety. Such modifications are critical for modulating biological activity, solubility, and target selectivity.
Propiedades
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-15(21-14-8-4-5-9-14)11-26-18-16-17(19-12-20-18)24(23-22-16)10-13-6-2-1-3-7-13/h1-3,6-7,12,14H,4-5,8-11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLALTGYKLQQKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound’s ability to bind to the active site of CDK2, preventing it from interacting with its natural substrates. This results in a disruption of the cell cycle, particularly at the G1/S and G2/M checkpoints.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cells. CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to the M phase. By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest.
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (310.33 for this compound) can influence these properties.
Result of Action
The result of the compound’s action is significant inhibition of cell proliferation. The compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116. It also induces apoptosis within HCT cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound should be stored in a dry environment, under -20°C to maintain its stability. Furthermore, the physiological environment, such as pH and presence of other biomolecules, can affect the compound’s interaction with its target and its overall efficacy.
Análisis Bioquímico
Actividad Biológica
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolopyrimidine core linked to a cyclopentylacetamide moiety via a thioether bond. Its molecular formula is , and it exhibits unique properties that contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably:
- Enzyme Inhibition : The compound has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways. For instance, it exhibits inhibitory activity against Lck and other tyrosine kinases, which are involved in immune responses and cancer progression .
- Gene Expression Modulation : It influences gene expression patterns in cancer cells, leading to apoptosis and reduced proliferation. This modulation is believed to occur through the activation of specific transcription factors .
Antitumor Activity
Recent studies demonstrate that this compound exhibits significant antitumor properties:
- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) showed that the compound induces apoptosis and inhibits cell growth at micromolar concentrations. The IC50 values for these effects were found to be in the range of 5–15 µM depending on the cell line .
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been tested against several bacterial strains and has shown effectiveness comparable to standard antibiotics:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli were among the strains tested. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors .
- In Vivo Toxicity Assessment : Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models following chronic administration .
Research Findings Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Antitumor IC50 (HeLa Cells) | 10 µM |
| Antimicrobial MIC (E. coli) | 32 µg/mL |
| Lck Inhibition IC50 | < 1 nM |
| Toxicity Profile | Favorable at therapeutic doses |
Aplicaciones Científicas De Investigación
Research indicates that compounds in the triazolo-pyrimidine class exhibit diverse biological activities. The specific applications of 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide include:
Anticancer Activity
Studies have shown that derivatives of triazolo-pyrimidines can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:
- Case Study : A study demonstrated that similar compounds inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspases .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against various pathogens.
- Case Study : Research indicated that derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential use in treating bacterial infections .
Antiviral Effects
Triazolo-pyrimidine compounds have been explored for their antiviral properties.
- Case Study : In vitro studies showed that certain derivatives inhibited viral replication in cell cultures infected with influenza virus .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of triazolo-pyrimidines.
- Case Study : Experimental models indicated that these compounds could protect neuronal cells from oxidative stress and apoptosis, highlighting their potential in treating neurodegenerative diseases .
Análisis De Reacciones Químicas
Oxidation of the Thioether Group
The sulfur atom in the thioether group () is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. This reactivity is common in thioether-containing pharmaceuticals .
Key Findings :
-
Sulfoxide formation occurs preferentially with in acetic acid.
-
Sulfones require stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA) .
Hydrolysis of the Acetamide Moiety
The -cyclopentylacetamide group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative .
Key Findings :
-
Acidic hydrolysis cleaves the amide bond, releasing cyclopentylamine .
-
Basic conditions yield the carboxylate salt, which can be protonated to the free acid.
Electrophilic Aromatic Substitution (EAS) on the Triazolopyrimidine Core
The electron-deficient triazolopyrimidine ring undergoes electrophilic substitution at specific positions. Nitration and halogenation are feasible .
Key Findings :
-
Nitration occurs preferentially at the C5 position due to the electron-withdrawing triazole ring .
-
Bromination requires Lewis acid catalysts like for regioselectivity .
Nucleophilic Substitution at the Benzyl Group
The benzyl substituent on the triazole ring may participate in nucleophilic aromatic substitution (NAS) if activated .
| Reaction | Conditions | Product |
|---|---|---|
| Methoxy substitution | , , Δ | 2-((3-(Methoxybenzyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide |
Key Findings :
Reduction of the Amide Group
The acetamide group can be reduced to a primary amine using strong reducing agents .
| Reaction | Conditions | Product |
|---|---|---|
| LiAlH reduction | , dry , reflux | 2-((3-Benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylethylamine |
Key Findings :
-
selectively reduces the amide to an amine without affecting the triazole ring .
-
Reaction yields depend on the steric hindrance from the cyclopentyl group.
Cross-Coupling Reactions (Hypothetical)
While not explicitly reported for this compound, palladium-catalyzed couplings (e.g., Suzuki) could modify the benzyl group if halogenated .
| Reaction | Conditions | Product |
|---|---|---|
| Suzuki coupling | , , | 2-((3-(4-Fluorobenzyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide |
Key Findings :
Comparación Con Compuestos Similares
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and physicochemical properties of the target compound and related derivatives:
*Calculated based on molecular formula C₂₂H₂₆N₆OS.
Research Findings and Implications
Substituent-Driven Activity: The 7-position is critical for target engagement. Thioether-linked groups (e.g., cyclopentylacetamide, benzoxazole) enhance NOX inhibition, while amino-linked derivatives (e.g., piperidine) favor epigenetic targets .
Solubility and Bioavailability : Charged groups (e.g., hydrochloride in compound 21) improve aqueous solubility, whereas lipophilic groups (e.g., cyclopentyl) may enhance blood-brain barrier penetration .
Patent Landscape : Structural variations, such as the 5-(propylthio) group in ’s patented compound, highlight the importance of substituent diversity for intellectual property claims and therapeutic optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
